molecular formula C15H15ClN2S2 B2936120 N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034619-24-2

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2936120
CAS No.: 2034619-24-2
M. Wt: 322.87
InChI Key: CDRZUVWOYYQOPO-UHFFFAOYSA-N
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Description

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a methyl-substituted thiophene ring, and a thiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.

    Methylation of the Thiophene Ring: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine
  • N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine sulfate
  • N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine nitrate

Uniqueness

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds

Properties

IUPAC Name

N-benzyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZUVWOYYQOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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